molecular formula C13H12FN3O3S B1681821 4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide CAS No. 178606-66-1

4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide

Cat. No. B1681821
M. Wt: 309.32 g/mol
InChI Key: YJQZNWPYLCNRLP-UHFFFAOYSA-N
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Description

“4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide” is a chemical compound . It is also known as SLC-0111, U-104, and MST-104. It is an inhibitor of transmembrane CAIX (Ki = 45).


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide involved the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol .


Molecular Structure Analysis

The molecular formula of “4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide” is C13H12FN3O3S. Its molecular weight is 309.32 g/mol.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQZNWPYLCNRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Fluorophenyl)carbamoyl]amino}benzenesulfonamide

CAS RN

178606-66-1
Record name SLC-0111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178606661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 178606-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SLC-0111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM9DBL9JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Zubrienė, A Smirnov, V Dudutienė, DD Timm… - …, 2017 - Wiley Online Library
The goal of rational drug design is to understand structure–thermodynamics correlations in order to predict the chemical structure of a drug that would exhibit excellent affinity and …
MY Mboge, BP Mahon, N Lamas, L Socorro… - European journal of …, 2017 - Elsevier
Ureido-substituted benzenesulfonamides (USBs) show great promise as selective and potent inhibitors for human carbonic anhydrase hCA IX and XII, with one such compound (SLC-…
Number of citations: 65 www.sciencedirect.com
T Tekeli, S Akocak, A Petreni, N Lolak… - Journal of Enzyme …, 2023 - Taylor & Francis
A novel series of twelve aromatic bis-ureido-substituted benzenesulfonamides was synthesised by conjugation of aromatic aminobenzenesulfonamides with aromatic bis-isocyanates. …
Number of citations: 2 www.tandfonline.com
K Rutkauskas, A Zubrienė, I Tumosienė… - Medicinal Chemistry …, 2017 - Springer
A series of novel compounds bearing substituted pyrrolidinone moieties at the para-position of benzenesulfonamide was synthesized as inhibitors of carbonic anhydrase (CA) isoform IX…
Number of citations: 8 link.springer.com
M Kciuk, A Gielecińska, S Mujwar… - Journal of Enzyme …, 2022 - Taylor & Francis
Carbonic anhydrases IX and CAXII (CAIX/CAXII) are transmembrane zinc metalloproteins that catalyze a very basic but crucial physiological reaction: the conversion of carbon dioxide …
Number of citations: 34 www.tandfonline.com
MY Mboge, Z Chen, D Khokhar, A Wolff, L Ai… - Biochemical …, 2019 - portlandpress.com
The most aggressive and invasive tumor cells often reside in hypoxic microenvironments and rely heavily on rapid anaerobic glycolysis for energy production. This switch from oxidative …
Number of citations: 31 portlandpress.com
S Singh, CL Lomelino, MY Mboge, SC Frost… - Molecules, 2018 - mdpi.com
Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide to produce bicarbonate and a proton. Multiple CA isoforms are implicated in a range of diseases, …
Number of citations: 104 www.mdpi.com
MY Mboge - 2018 - search.proquest.com
The tumor microenvironment (TM) plays a significant role in tumorigenesis, cancer progression and metastasis. Carbonic anhydrase (CA) isoforms IX and XII are zinc metalloenzymes …
Number of citations: 0 search.proquest.com

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